Dehypoxanthine futalosine

Description

Properties

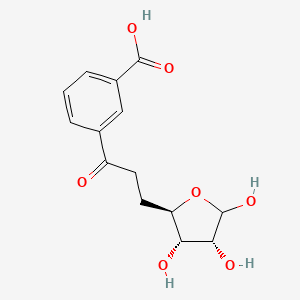

Molecular Formula |

C14H16O7 |

|---|---|

Molecular Weight |

296.27 g/mol |

IUPAC Name |

3-[3-[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]propanoyl]benzoic acid |

InChI |

InChI=1S/C14H16O7/c15-9(7-2-1-3-8(6-7)13(18)19)4-5-10-11(16)12(17)14(20)21-10/h1-3,6,10-12,14,16-17,20H,4-5H2,(H,18,19)/t10-,11-,12-,14?/m1/s1 |

InChI Key |

XWPBBHHZDYSYMS-ZXRVKKJVSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)CC[C@@H]2[C@H]([C@H](C(O2)O)O)O |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Biosynthesis of Menaquinones

Overview : Dehypoxanthine futalosine plays a crucial role in the biosynthesis of menaquinones (vitamin K2) through the futalosine pathway. This alternative pathway is significant in certain bacteria that lack the classical menaquinone biosynthetic route.

Key Findings :

- The conversion of futalosine to this compound is catalyzed by the enzyme MqnB found in Thermus thermophilus and Helicobacter pylori .

- This pathway is particularly relevant for anaerobic bacteria, which predominantly utilize it for menaquinone biosynthesis, indicating its evolutionary importance .

Case Study : Research demonstrated that targeting the MqnB enzyme could lead to the development of specific antibiotics against H. pylori, highlighting the therapeutic potential of inhibiting this pathway .

Antimicrobial Applications

Overview : The unique enzymatic processes involving this compound suggest its potential as a target for novel antimicrobial agents.

Key Findings :

- Inhibitors of the futalosine pathway, such as pulvomycin and tirandamycins, have been identified as effective against various bacterial strains .

- The specific targeting of enzymes like MqnC in the futalosine pathway provides a strategic approach to antibiotic development .

Data Table: Antimicrobial Efficacy of Inhibitors

| Inhibitor | Target Enzyme | Bacterial Strain | Efficacy |

|---|---|---|---|

| Pulvomycin | MqnB | H. pylori | High |

| Tirandamycins | MqnC | Streptomyces | Moderate |

Pharmacological Potential

Overview : Beyond its biosynthetic roles, this compound's structural properties position it as a candidate for drug development.

Key Findings :

- Compounds derived from this compound exhibit anti-inflammatory properties, making them potential candidates for treating autoimmune diseases .

- Structural modifications can enhance pharmacological effects, leading to derivatives with improved bioactivity against inflammatory pathways .

Research and Development Insights

Ongoing research continues to explore the multifaceted applications of this compound:

- Synthetic Pathways : Studies on synthesizing cyclic derivatives of this compound have revealed insights into its biosynthetic intermediates and potential modifications for enhanced activity .

- Enzymatic Mechanisms : Investigations into radical S-adenosylmethionine enzymes have elucidated mechanisms by which this compound is converted into biologically active compounds .

Preparation Methods

Enzymatic Hydrolysis of Futalosine

Futalosine Hydrolase (MqnB)-Catalyzed Reaction

The most well-characterized method for DHFL synthesis involves the enzymatic hydrolysis of futalosine by futalosine hydrolase (MqnB). In Thermus thermophilus, recombinant MqnB (TTHA0556) catalyzes the cleavage of the glycosidic bond in futalosine, releasing hypoxanthine and generating DHFL.

Inhibitor Studies:

Hypoxanthine, a reaction product, weakly inhibits MqnB with a Ki of 1.1 mM, suggesting minimal feedback regulation.

Alternative Pathway: 5′-Methylthioadenosine Nucleosidase (MTAN)-Mediated Hydrolysis

In Helicobacter pylori, DHFL is synthesized via a divergent pathway where 5′-methylthioadenosine nucleosidase (MTAN) directly hydrolyzes aminofutalosine (AFL) to DHFL, bypassing futalosine intermediates.

Key Features:

Chemoenzymatic Synthesis of DHFL

Titanium(III) Citrate Optimization

The radical SAM enzyme MqnC, which cyclizes DHFL to cyclic DHFL (CDHFL), exhibits low activity in vitro. Substituting sodium dithionite with titanium(III) citrate as the reducing agent doubled the reaction yield (from 15% to 30%).

Improved Reaction Setup:

Fluorinated Analog-Driven Ipso Substitution

A fluorinated analog of dehypoxanthine futalosine (5-F-DHFL) was synthesized to exploit radical ipso substitution, enhancing cyclization efficiency. The fluorinated intermediate increased DHFL yield 5-fold compared to non-fluorinated substrates.

Synthesis Steps:

Isotopic Labeling for Mechanistic Studies

Deuterium-labeled DHFL ([4-2H]-DHFL) was synthesized to track hydrogen abstraction during MqnC catalysis. The labeling confirmed that the C4′ hydrogen of DHFL is transferred to the 5′-deoxyadenosine radical.

Labeling Protocol:

Comparative Analysis of DHFL Synthesis Methods

Industrial and Research Applications

Large-Scale Production

Recombinant E. coli systems expressing MqnB or MTAN are used for gram-scale DHFL synthesis. For example:

Inhibitor Screening

DHFL synthesis enables high-throughput screening of MqnC inhibitors, which are potential antibiotics against H. pylori and Chlamydia trachomatis. Notable inhibitors include:

- Tirandamycins : IC50 = 0.8 μM (rescued by menaquinone supplementation).

- Pulvomycin : Blocks DHFL cyclization without affecting human commensal bacteria.

Q & A

Q. How to design a controlled study investigating this compound’s role in bacterial antibiotic resistance?

- Methodology : Compare MIC (minimum inhibitory concentration) values of antibiotics (e.g., ciprofloxacin) in wild-type vs. futalosine-deficient mutants. Supplement cultures with exogenous menaquinones to isolate pathway-specific effects. Use transcriptomics (RNA-seq) to identify resistance genes modulated by futalosine intermediates .

Q. What controls are critical when analyzing this compound in complex microbial communities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.